(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride
Overview
Description
(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride, also known as (4-APPM-HCl) is a pyrazinone derivative that has been used in a variety of scientific research applications. It is a white, powdery substance that is soluble in water, alcohol, and other organic solvents. It is typically used in the form of its hydrochloride salt, which is more stable and easier to store. 4-APPM-HCl has been studied for its potential applications in the fields of biochemistry and physiology, as well as its use in laboratory experiments.
Scientific Research Applications
4-APPM-HCl has been studied for its potential applications in the fields of biochemistry and physiology. It has been used to study the effects of cAMP-dependent protein kinase (PKA) and its role in the regulation of cell growth and differentiation. 4-APPM-HCl has also been used to study the effects of protein phosphorylation on the activity of enzymes involved in signal transduction pathways. Additionally, it has been used to study the effects of cyclic nucleotide-gated (CNG) channels on the regulation of cell proliferation and migration.
Mechanism Of Action
4-APPM-HCl works by inhibiting the activity of cAMP-dependent protein kinase (PKA). PKA is an enzyme that plays an important role in the regulation of cell growth and differentiation. It acts by phosphorylating proteins, which alters their activity and can lead to changes in cell behavior. 4-APPM-HCl binds to the active site of PKA, which prevents the enzyme from phosphorylating proteins and thus inhibits its activity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-APPM-HCl have been studied in a variety of cell types. It has been shown to inhibit the activity of cAMP-dependent protein kinase (PKA), which can lead to changes in cell growth and differentiation. Additionally, 4-APPM-HCl has been shown to inhibit the activity of cyclic nucleotide-gated (CNG) channels, which can affect the regulation of cell proliferation and migration.
Advantages And Limitations For Lab Experiments
4-APPM-HCl has several advantages for use in laboratory experiments. It is a highly soluble compound, which makes it easy to store and use in experiments. Additionally, it is a relatively stable compound, which makes it ideal for long-term storage. However, there are also some limitations to using 4-APPM-HCl in laboratory experiments. It is a relatively expensive compound, and its effects on cell behavior may not be as pronounced as some other compounds.
Future Directions
There are several potential future directions for the study of 4-APPM-HCl. For example, further research could be done to better understand its effects on cell behavior and its potential applications in biochemistry and physiology. Additionally, further research could be done to understand the mechanism of action of 4-APPM-HCl and its effects on signal transduction pathways. Finally, further research could be done to determine the optimal concentrations and dosing regimens for 4-APPM-HCl in laboratory experiments.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyrazin-2-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-8-1-5-14(6-2-8)10(15)9-7-12-3-4-13-9;/h3-4,7-8H,1-2,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWVQQDOSRQXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=NC=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-piperidin-1-yl)-pyrazin-2-yl-methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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